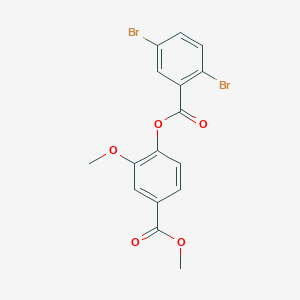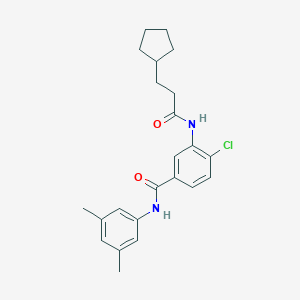
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research. MDB is a member of the benzodioxane family and has been shown to possess unique biochemical and physiological properties. In
Mécanisme D'action
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate exerts its biological effects through the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and amyloid beta peptide (Aβ). By inhibiting these targets, 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate can reduce inflammation, oxidative stress, and the accumulation of Aβ, which are all implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has been shown to possess a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reduce the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has also been shown to improve cognitive function and reduce Aβ accumulation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also possesses a fluorescent moiety, which can be used for imaging and tracking purposes. However, 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has a low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has shown promising results in preclinical studies, and future research should focus on its potential as a therapeutic agent in human diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate's fluorescent properties also make it a useful tool for imaging and tracking biological processes, and future research should explore its potential in this area. Additionally, the development of novel derivatives of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Méthodes De Synthèse
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate can be synthesized through a multi-step process involving the reaction of 2,5-dibromobenzoic acid with methoxyphenol in the presence of a coupling agent. The resulting intermediate is then reacted with methoxycarbonyl chloride to yield 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has also been used as a fluorescent probe to study protein-ligand interactions and has shown potential as a diagnostic tool for Alzheimer's disease.
Propriétés
Nom du produit |
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate |
|---|---|
Formule moléculaire |
C16H12Br2O5 |
Poids moléculaire |
444.07 g/mol |
Nom IUPAC |
methyl 4-(2,5-dibromobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H12Br2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3 |
Clé InChI |
BIZSDUBSYXWODU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)